(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide
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Overview
Description
(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloindole core, which is often associated with bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrroloindole core through cyclization reactions. Subsequent steps involve the introduction of the N-methylcarbamate group and the iodide ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrroloindole core.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s bioactivity.
Substitution: Halogenation or other substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
Scientific Research Applications
(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide has diverse applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its bioactive properties make it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
tert-Butyl carbamate: A compound used in palladium-catalyzed cross-coupling reactions.
Uniqueness
(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide stands out due to its unique pyrroloindole core and the presence of the N-methylcarbamate group. These structural features contribute to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H24IN3O2 |
---|---|
Molecular Weight |
417.28 g/mol |
IUPAC Name |
(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide |
InChI |
InChI=1S/C16H23N3O2.HI/c1-16-8-9-18(3)14(16)19(4,5)13-7-6-11(10-12(13)16)21-15(20)17-2;/h6-7,10,14H,8-9H2,1-5H3;1H |
InChI Key |
SLSBBKOEHGUBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(C1[N+](C3=C2C=C(C=C3)OC(=O)NC)(C)C)C.[I-] |
Origin of Product |
United States |
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